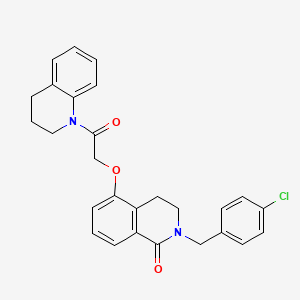

2-(4-chlorobenzyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN2O3/c28-21-12-10-19(11-13-21)17-29-16-14-22-23(27(29)32)7-3-9-25(22)33-18-26(31)30-15-4-6-20-5-1-2-8-24(20)30/h1-3,5,7-13H,4,6,14-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKWPFQGSTZWIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzyl chloride, 3,4-dihydroquinoline, and isoquinolinone derivatives. The reaction conditions may involve:

Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.

Catalysts: Acid or base catalysts to facilitate the reaction.

Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, acetonitrile.

Catalysts: Acid or base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized isoquinolinone derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemical Synthesis and Derivation

The synthesis of this compound typically involves multi-step reactions that may include nucleophilic substitutions and cyclization processes. For instance, derivatives of 3,4-dihydroquinolin-1(2H)-one have been synthesized to evaluate their biological properties. The synthesis often employs reagents like NaH and DMF , facilitating the formation of key intermediates through nucleophilic aromatic substitution reactions .

Antidepressant Properties

Research has indicated that compounds similar to 3,4-dihydroquinolin-1(2H)-one exhibit antidepressant activity. Studies utilizing the forced swimming test (FST) model have demonstrated that these compounds can significantly reduce depressive-like behaviors in animal models. The structure-activity relationship (SAR) analysis suggests that modifications to the quinoline moiety can enhance efficacy .

Anticancer Potential

Compounds containing the dihydroisoquinoline structure have been investigated for their anticancer properties. For example, certain derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzyl and quinoline rings can lead to significant changes in biological activity. For instance, studies have shown that introducing different halogen groups or altering alkyl chains can enhance or diminish the compound's efficacy against specific targets .

Case Study 1: Antidepressant Activity

A series of derivatives based on 3,4-dihydroquinolin-2(1H)-one were synthesized and tested for antidepressant activity using the FST model. The study revealed that specific modifications led to improved efficacy, suggesting that the 3,4-dihydroquinolin-2(1H)-one fragment plays a vital role in enhancing antidepressant effects .

Case Study 2: Anticancer Activity

Another investigation focused on synthesizing novel derivatives of dihydroisoquinoline and evaluating their anticancer properties against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, warranting further exploration into their mechanisms of action and potential clinical applications .

Summary Table of Key Findings

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate their activity.

Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Halogen Effects

Substituent Complexity at C5

Steric and Electronic Effects

- Methylbenzyl vs.

- Positional Isomerism : Chlorine at C5 () versus C2 (target) may lead to divergent biological activities due to spatial orientation differences.

Biological Activity

The compound 2-(4-chlorobenzyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

- Molecular Formula : CHClNO

- Molecular Weight : 460.9 g/mol

- CAS Number : 923244-07-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the isoquinoline and quinoline moieties through condensation reactions followed by various functional group modifications. The synthetic route can be summarized as follows:

- Formation of Dihydroisoquinoline : This is achieved through cyclization reactions involving appropriate precursors.

- Quinoline Attachment : The incorporation of the 3,4-dihydroquinoline moiety is performed via nucleophilic substitution or condensation reactions.

- Final Modifications : Introduction of the chlorobenzyl and oxoethoxy groups is conducted through electrophilic aromatic substitution and etherification respectively.

1. Anticholinesterase Activity

Recent studies have indicated that compounds similar to this compound exhibit significant acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in the treatment of Alzheimer's disease due to their role in increasing acetylcholine levels in the brain.

- IC50 Values : In vitro assays have shown that related compounds possess IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating potent inhibitory effects .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| 7l | Salmonella typhi | 2.14 |

| 7m | Bacillus subtilis | 0.63 |

| 7n | Other strains | >10 |

This activity is attributed to its ability to disrupt bacterial cell wall synthesis or function .

3. Anticancer Potential

Research indicates that derivatives of this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The specific pathways involved are still under investigation but may include modulation of key signaling pathways related to cell proliferation and survival .

Case Study 1: AChE Inhibition in Alzheimer's Models

In a study evaluating various AChE inhibitors, a derivative of the compound was tested in an Alzheimer’s disease model using mice. The results demonstrated a significant improvement in cognitive function as measured by Morris water maze tests after administration of the compound over four weeks.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

A series of experiments were conducted to test the efficacy of the compound against antibiotic-resistant strains of bacteria. The results indicated that certain modifications to the structure enhanced its antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Q & A

Q. What are the common synthetic pathways for preparing this compound?

The synthesis typically involves multi-step reactions, starting with functionalization of the isoquinolinone core. Key steps include:

- Ether linkage formation : Coupling the oxyacetic acid moiety to the isoquinolinone via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions .

- Benzylation : Introducing the 4-chlorobenzyl group using alkylation agents like 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) .

- Oxadiazole/oxadiazolinone formation : For derivatives, cyclization reactions using hydrazine derivatives or nitriles may be employed .

Methodological Tip : Monitor reaction progress with TLC or HPLC. Use dichloromethane or ethanol as solvents, and catalysts like DMAP to enhance yields .

Q. What analytical techniques are recommended for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry. For example, the 4-chlorobenzyl proton signals appear as a singlet near δ 4.5–5.0 ppm .

- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for halogenated analogs .

Note : Solubility challenges in polar solvents may require derivatization (e.g., acetylation) for NMR analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Temperature control : Higher yields are reported for oxadiazole cyclization at 80–100°C in ethanol .

- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or enzyme-mediated asymmetric synthesis .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for intermediates prone to hydrolysis .

Methodological Approach : Use design of experiments (DoE) to systematically vary pH, temperature, and solvent ratios .

Q. How can computational tools predict biological activity or reaction pathways?

- Docking studies : Use Schrödinger’s Maestro or MOE to model interactions with targets like acetylcholinesterase or kinases. Focus on the oxadiazole moiety’s hydrogen-bonding potential .

- Machine learning : Train models on existing reaction databases to predict optimal conditions for novel analogs .

Case Study : A study on isoquinolinone derivatives used DFT calculations to correlate electron-withdrawing groups (e.g., Cl) with enhanced binding affinity .

Q. How to resolve discrepancies in biological activity data across studies?

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity via HPLC .

- Data normalization : Account for variability using randomized block designs, as seen in ecological studies .

Example : If IC₅₀ values conflict, validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What environmental impact assessments are relevant for this compound?

- Fate studies : Analyze biodegradation in soil/water systems using LC-MS/MS. Track metabolites like chlorobenzyl alcohols .

- Ecotoxicology : Test acute toxicity in Daphnia magna or algal models under OECD guidelines .

Regulatory Insight : Prioritize analogs with shorter environmental half-lives to reduce bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.